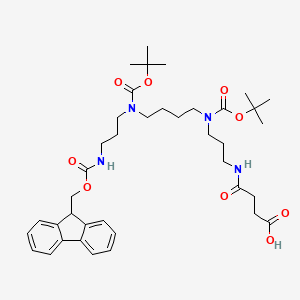
Spermine(FBBSuc)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spermine is a polyamine involved in cellular metabolism found in all eukaryotic cells . The precursor for the synthesis of spermine is the amino acid ornithine . It is an essential growth factor in some bacteria as well . It is found as a polycation at physiological pH . Spermine is associated with nucleic acids and is thought to stabilize helical structure, particularly in viruses .
Synthesis Analysis
Spermine biosynthesis in animals starts with the decarboxylation of ornithine by the enzyme Ornithine decarboxylase in the presence of PLP. This decarboxylation gives putrescine . A novel efficient whole-cell biocatalytic method for spermine biosynthesis was designed and constructed by co-expressing homoserine dehydrogenase (HSD), carboxyspermidine dehydrogenase (CASDH), and carboxyspermidine decarboxylase (CASDC) .
Molecular Structure Analysis
Spermine is a polyamine molecule that performs various cellular functions, such as DNA and RNA stabilization, autophagy modulation, and eIF5A formation, and is generated from putrescine by aminopropyltransferase spermidine synthase (SpdS) .
Chemical Reactions Analysis
Spermine oxidase (SMOX) is a flavin-containing enzyme that specifically oxidizes spermine to produce spermidine, 3-aminopropanaldehyde and hydrogen peroxide . The major gel band other than the SMOX monomer is the covalent SMOX homodimer, which was disassembled by increasing the reducing conditions, while being resistant to other denaturing conditions .
Physical And Chemical Properties Analysis
Spermine is a polyamine that exerts important roles in alleviating oxidative damage, improving immunity, increasing antioxidant status and digestive enzyme activities, and promoting the development of the small intestine .
科学的研究の応用
Cellular Protection and Spermatogenesis
Spermine has been identified as a critical molecule in protecting cells from oxidative damage, which is pivotal in maintaining cellular integrity and function across various species. In the realm of spermatogenesis, the deletion of genes associated with spermine synthesis or regulation has shown to impact the long-term sustainability of sperm production. For instance, the deletion of the JmjC domain of the Fbxl10 gene in mice, a regulator that includes spermine in its pathway, resulted in degeneration of spermatogenesis over time, highlighting the importance of spermine in reproductive health (Ozawa et al., 2016).
Antidepressant Effects
Research exploring the modulation of depression by endogenous polyamines has revealed that spermine, through its action on the N-methyl-D-aspartate (NMDA) receptor, can produce antidepressant effects in mice. This finding opens avenues for exploring spermine as a potential therapeutic agent for depression, showcasing its relevance in neuropsychiatric research (Wośko et al., 2014).
Antiglycation Effects
Spermine's antiglycation properties suggest its involvement in a protective mechanism against protein glycation, which can contribute to various pathological conditions associated with chronic diseases like diabetes. The interaction of spermine with components of the glycation pathway underscores its potential role in mitigating glycation-related complications (Gugliucci, 2005).
Enhancement of Osteoblastogenesis
Spermine has shown to enhance osteoblastogenesis, the process of bone formation, in human adipose-derived stem cells. This effect, mediated through the activation of the β-catenin pathway, signifies spermine's utility in orthopedic applications and bone tissue engineering, providing a molecular basis for its role in promoting bone health (Guidotti et al., 2013).
Stress Response in Plants
In the agricultural sector, spermine's role in alleviating drought-induced oxidative stress in maize has been documented. Dual application of spermine and 24-epibrassinolide led to improved antioxidant defense mechanisms in maize under water-stressed conditions, demonstrating spermine's relevance in enhancing plant stress tolerance and agricultural productivity (Talaat et al., 2015).
Embryonic Development
Spermine supplementation during in vitro maturation of porcine oocytes has been shown to improve early embryonic development after parthenogenetic activation and somatic cell nuclear transfer. This highlights spermine's significant role in reproductive technologies and embryonic research (Jin et al., 2016).
作用機序
Target of Action
Spermine(FBBSuc) is a biogenic polyamine derived from spermidine . It is found in various tissues and organisms, often acting as an essential growth factor in some bacterial species . Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure .
Mode of Action
Spermine is derived from spermidine by spermine synthase . It is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine is normally found in millimolar concentrations in the nucleus . It functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . Oxidative damage to DNA by reactive oxygen species is a continual problem that cells must guard against to survive . Hence, spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . Spermine is also implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated DNA fragmentation .
Biochemical Pathways
Spermine is involved in various biochemical pathways. It can inhibit ROS-induced DNA damage . It is also involved in the glyoxalase pathway, which suppresses methylglyoxal (MG) toxicity . Furthermore, it plays a role in the iron regulatory system, potassium channel uptake, and polyamine transport system .
Pharmacokinetics
It is known that spermine can be used in nano-drug delivery systems to achieve reduced side-effects, improved pharmacokinetics, and targeted drug delivery .
Result of Action
The action of Spermine(FBBSuc) results in a variety of molecular and cellular effects. It protects DNA from free radical attack , reduces the degree of cross-linkage on the cell wall , and has antiviral effects . It also plays a role in cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms .
Action Environment
The action of Spermine(FBBSuc) can be influenced by environmental factors. For example, it has been found that KCL can protect the cell against spermine stress in wild-type strain by induction of KdpABC operon . This protective effect fails in certain strains, underlying the importance of specific proteins in spermine stress .
生化学分析
Biochemical Properties
Spermine(FBBSuc-OH) interacts with various enzymes, proteins, and other biomolecules. It functions directly as a free radical scavenger, protecting DNA from free radical attack . It also has antiviral effects . The biochemical properties of Spermine(FBBSuc-OH) can be modulated by moving the methyl group along the polyamine backbone .
Cellular Effects
Spermine(FBBSuc-OH) has a significant impact on various types of cells and cellular processes. It influences cell function by restraining JAK1-mediated type I/II cytokine signaling . Spermine(FBBSuc-OH) occupies JAK1 N-terminal pockets to limit its binding to the receptors . Low intracellular spermine enhances ISG and lupus signatures in SLE PBMCs . Spermine and the derivative SD1 attenuate pathological features in autoimmune mice .
Molecular Mechanism
At the molecular level, Spermine(FBBSuc-OH) exerts its effects through various mechanisms. It directly binds to the FERM and SH2 domains of JAK1 to impair JAK1-cytokine receptor interaction, thus broadly suppressing JAK1 phosphorylation triggered by cytokines IFN-I, IFN-II, interleukin (IL)-2, and IL-6 .
Temporal Effects in Laboratory Settings
Over time, the effects of Spermine(FBBSuc-OH) can change in laboratory settings. For instance, while complete loss of Drosophila spermine synthase (dSms) impairs lysosomal function and blocks autophagic flux recapitulating SRS disease phenotype, partial loss of dSms enhances autophagic flux, reduces Tau protein accumulation, and leads to extended lifespan and improved climbing performance in Tauopathy flies .
Dosage Effects in Animal Models
The effects of Spermine(FBBSuc-OH) vary with different dosages in animal models. For instance, in a study on the neuroprotective effects of berberine in animal models of Alzheimer’s disease, it was found that berberine significantly shortened the escape latency, increased times of crossing platform and time spent in the target quadrant, and decreased pro-oligomerized Aβ 1-42 deposition .
Metabolic Pathways
Spermine(FBBSuc-OH) is involved in various metabolic pathways. It is synthesized in the cells or accumulated in the extracellular environments . Mutations of polyamine metabolic enzymes or transporters are related to diseases .
Transport and Distribution
Spermine(FBBSuc-OH) is transported into the mitochondrial matrix by an electrophoretic mechanism having as driving force the negative electrical membrane potential (ΔΨ). The presence of phosphate increases spermine uptake by reducing ΔpH and enhancing ΔΨ .
Subcellular Localization
It is known that homooligomeric BSL1 forms cytoplasmic puncta and oligomeric combinations between BSU1 family members determine their subcellular localization .
特性
IUPAC Name |
4-[3-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56N4O9/c1-38(2,3)51-36(48)42(25-13-21-40-33(44)19-20-34(45)46)23-11-12-24-43(37(49)52-39(4,5)6)26-14-22-41-35(47)50-27-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32/h7-10,15-18,32H,11-14,19-27H2,1-6H3,(H,40,44)(H,41,47)(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNKBWFMEYXFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C)CCCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

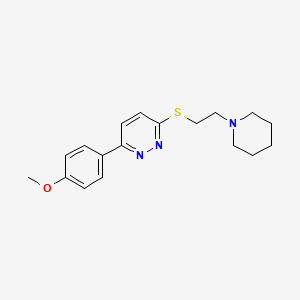
![3-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2936937.png)
![1-(4-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2936939.png)
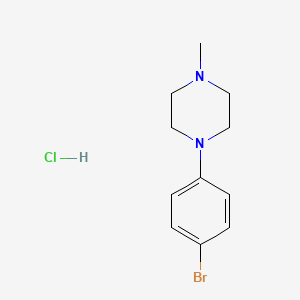
![2-Ethylsulfonyl-1-[(3-fluorophenyl)methyl]benzimidazole](/img/structure/B2936941.png)
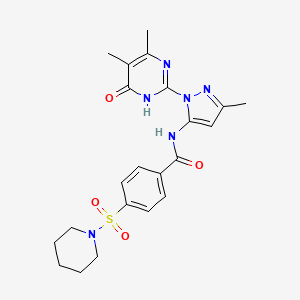

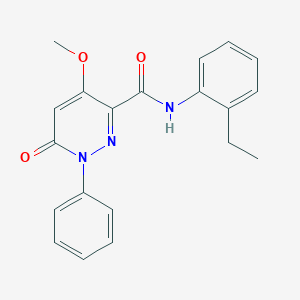
![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)
![4-((4-methoxyphenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2936949.png)
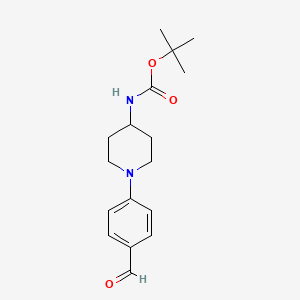

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)
